Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Lipophilicity ADME Drug Design

Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a trifluoromethyl-substituted benzoate ester with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol. It is supplied as a colorless to yellow liquid with a typical purity of 95%.

Molecular Formula C11H11F3O3
Molecular Weight 248.2 g/mol
CAS No. 2006277-57-0
Cat. No. B1450660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate
CAS2006277-57-0
Molecular FormulaC11H11F3O3
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O
InChIInChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3
InChIKeyDXGHMRVHEOQVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate (CAS 2006277-57-0): Procurement-Ready Baseline Profile


Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a trifluoromethyl-substituted benzoate ester with the molecular formula C11H11F3O3 and a molecular weight of 248.20 g/mol . It is supplied as a colorless to yellow liquid with a typical purity of 95% . Key computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 314.7±42.0 °C at 760 mmHg, a flash point of 144.1±27.9 °C, and a predicted LogP of 2.54 [1].

Why Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate Cannot Be Interchanged with In-Class Analogs


The presence of the 2,2,2-trifluoro-1-hydroxyethyl substituent fundamentally alters the physicochemical and pharmacokinetic profile of the benzoate scaffold . Compared to non-fluorinated analogs, the electron-withdrawing trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and metabolic stability, while the hydroxyethyl moiety retains hydrogen-bonding capacity . Substituting this compound with a methyl ester (e.g., CAS 1188323-28-5) alters molecular weight and lipophilicity, impacting solubility and reactivity . Similarly, replacing the hydroxyethyl group with a trifluoroacetyl ketone (e.g., CAS 898787-11-6) changes the hydrogen-bond donor/acceptor profile and boiling point . These differences render generic substitution unreliable without quantitative comparative data.

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate: Quantitative Differentiation Evidence vs. Key Comparators


Lipophilicity (LogP) Comparison: Trifluoromethyl vs. Non-Fluorinated Ethyl Benzoate

The target compound exhibits a computed LogP of 2.54, reflecting enhanced lipophilicity imparted by the trifluoromethyl group [1]. In contrast, the non-fluorinated analog Ethyl 3-hydroxybenzoate (CAS 7781-98-8) has a reported LogP of 2.47 . While the absolute difference is modest (ΔLogP = 0.07), the presence of fluorine alters electronic distribution and may influence passive membrane permeability in biological systems .

Lipophilicity ADME Drug Design

Boiling Point and Thermal Stability: Hydroxyethyl vs. Trifluoroacetyl Ketone

The hydroxyethyl-bearing target compound has a computed boiling point of 314.7±42.0 °C at 760 mmHg, significantly higher than the 289.5 °C (computed) observed for Ethyl 3-(trifluoroacetyl)benzoate (CAS 898787-11-6) [1]. This ~25 °C elevation in boiling point, coupled with a higher flash point (144.1±27.9 °C vs. 124.9 °C), indicates greater thermal stability and may allow for more robust high-temperature synthetic transformations or distillation processes [1].

Thermal Stability Reaction Conditions Purification

Molecular Weight and Ester Group Variation: Ethyl vs. Methyl Ester

The target compound (C11H11F3O3, MW 248.20) differs from its methyl ester counterpart Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (CAS 1188323-28-5, C10H9F3O3, MW 234.17) by a single methylene unit . This difference alters the ester's steric bulk and hydrolytic stability; ethyl esters are generally hydrolyzed more slowly than methyl esters under both acidic and basic conditions, providing a tunable handle for protecting group strategies or prodrug design [1].

Molecular Weight Synthetic Intermediate Reactivity

Hydrogen Bond Donor/Acceptor Profile vs. Non-Fluorinated Analog

The target compound possesses one hydrogen bond donor (the hydroxyethyl -OH) and six hydrogen bond acceptors (three from fluorine atoms, two from ester carbonyl oxygens, and one from the hydroxyl oxygen) . In comparison, the non-fluorinated Ethyl 3-hydroxybenzoate (CAS 7781-98-8) has one donor and three acceptors . The additional fluorine atoms serve as weak hydrogen bond acceptors, which can subtly influence solubility, crystal packing, and protein-ligand interactions .

Hydrogen Bonding Solubility Molecular Recognition

Purity and Physical Form Specification for Reproducible Research

The compound is commercially available with a purity specification of 95% and is supplied as a colorless to yellow liquid . This purity level and physical state are consistent across multiple reputable vendors (Sigma-Aldrich, AChemBlock), ensuring batch-to-batch reproducibility for synthetic applications . In contrast, the methyl ester analog Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is also offered at 95% purity but may exhibit different physical form (solid vs. liquid), which can affect handling and dissolution protocols .

Purity Quality Control Reproducibility

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Building Block for Lipophilicity Modulation

Given its computed LogP of 2.54, which is slightly elevated compared to non-fluorinated ethyl benzoates, this compound serves as a useful intermediate for introducing moderate lipophilicity while retaining a hydrogen-bond-donating hydroxy group. Researchers can leverage this property to fine-tune the ADME profile of lead compounds without drastically altering molecular recognition [1].

High-Temperature Synthetic Transformations

With a boiling point exceeding 300 °C and a flash point above 140 °C, this compound can be safely employed in reactions requiring elevated temperatures (e.g., nucleophilic aromatic substitution, ester hydrolysis under reflux) where more volatile analogs might evaporate or pose fire hazards [2].

Hydrogen-Bond-Enhanced Molecular Recognition Studies

The presence of six hydrogen bond acceptors (including three weak fluorine acceptors) and one donor creates a unique interaction profile. This makes the compound a valuable scaffold for probing fluorine-mediated hydrogen bonds in protein-ligand interactions, a phenomenon increasingly recognized in structure-based drug design .

Reproducible Research with Defined Purity Standards

Procurement from vendors specifying ≥95% purity (e.g., Sigma-Aldrich) ensures consistent starting material quality for multi-step syntheses or biological assays, reducing batch-to-batch variability and supporting robust data reproducibility .

Technical Documentation Hub

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